(S)-1-Boc-3-aminopiperidine

Catalog No.
S713574
CAS No.
625471-18-3
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Boc-3-aminopiperidine

CAS Number

625471-18-3

Product Name

(S)-1-Boc-3-aminopiperidine

IUPAC Name

tert-butyl (3S)-3-aminopiperidine-1-carboxylate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1

InChI Key

AKQXKEBCONUWCL-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N

Medicinal Chemistry

(S)-1-Boc-3-aminopiperidine serves as a valuable building block for the synthesis of various biologically active molecules, including:

  • Medicines: It can be a precursor for the synthesis of drugs targeting different therapeutic areas. For example, it can be used to create novel inhibitors for enzymes involved in neurodegenerative diseases [].
  • Pharmacological Probes: The molecule's structure allows for modifications to explore the structure-activity relationship of potential drugs. This helps researchers understand how changes in the molecule's structure affect its interaction with biological targets [].

Organic Synthesis

(S)-1-Boc-3-aminopiperidine's chiral nature and functional groups make it a versatile reagent in organic synthesis. Here are some examples of its applications:

  • Asymmetric Catalysis: The molecule can be employed as a chiral ligand in asymmetric catalysis reactions, promoting the formation of enantioenriched products [].
  • Resolution of Racemic Mixtures: Due to its chirality, (S)-1-Boc-3-aminopiperidine can be used to resolve racemic mixtures of other chiral compounds through diastereomeric salt formation [].

(S)-1-Boc-3-aminopiperidine, also known as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, is a synthetic molecule. It is the enantiomerically pure (S) form of 1-Boc-3-aminopiperidine, where "Boc" refers to the tert-butyloxycarbonyl protecting group attached to the nitrogen atom at position 1 of the piperidine ring. The amine group resides at position 3, and the "S" denotes the specific spatial arrangement of the molecule [].

This chiral amine finds importance as a key intermediate in the synthesis of diverse drugs due to the presence of the piperidine core, a privileged scaffold in medicinal chemistry.


Molecular Structure Analysis

(S)-1-Boc-3-aminopiperidine possesses a six-membered piperidine ring with a nitrogen atom at position 1. A tert-butyl group (C(CH3)3) is attached to the nitrogen through a carbonyl group (C=O), forming the Boc protecting group. The amine group (NH2) is located at position 3 [].

The key feature of the molecule is its chirality. The carbon atom attached to the Boc group (C-1) is a chiral center due to the presence of four different substituents: the Boc group, a hydrogen atom, a piperidine ring, and a methylene group (CH2) linked to the amine at position 3. (S)-1-Boc-3-aminopiperidine specifically refers to the molecule where these substituents have a specific spatial arrangement [].


Chemical Reactions Analysis

Synthesis:

Several methods have been developed for the synthesis of (S)-1-Boc-3-aminopiperidine. One efficient approach involves the enzymatic transamination of a suitable ketone precursor using an ω-transaminase immobilized on a specific support system. This method achieves high conversion rates (95%) and can be operated continuously for large-scale production.

Another approach utilizes the asymmetric hydrogenation of a racemic mixture of a piperidinone precursor in the presence of a chiral rhodium catalyst. This method offers high enantioselectivity, resulting in the desired (S)-enantiomer.

Decomposition:

The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to liberate the primary amine group at position 1. This allows for further functionalization in subsequent synthetic steps.

(S)-1-Boc-3-aminopiperidine can participate in various other organic reactions typical for amines, but these are dependent on the specific synthetic target.

Physical and Chemical Properties

  • Molecular Formula: C10H20N2O2 []
  • Molecular Weight: 200.28 g/mol []
  • Melting Point: No data available on the melting point of the specific (S)-enantiomer.
  • Boiling Point: No data available on the boiling point.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and methanol.
  • Stability: Stable under dry conditions. Moisture sensitive.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (12.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(S)-3-Amino-1-N-Boc-piperidine

Dates

Modify: 2023-08-15

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